molecular formula C11H17N3O B2723527 (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1346216-33-8

(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2723527
CAS No.: 1346216-33-8
M. Wt: 207.277
InChI Key: SDXRTBLFMFMZQS-JZYVYDRUSA-N
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Description

“(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C11H17N3O . It has a molecular weight of 207.28 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O/c1-14-10(4-5-12-14)11(15)6-8-2-3-9(7-11)13-8/h4-5,8-9,13,15H,2-3,6-7H2,1H3/t8-,9+,11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.28 . It’s stored at room temperature and is available in powder form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action usually refers to how a compound, often a drug, produces its effects at the molecular level .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of this compound are not specified in the search results. Future research could potentially explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

(1R,5S)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-10(4-5-12-14)11(15)6-8-2-3-9(7-11)13-8/h4-5,8-9,13,15H,2-3,6-7H2,1H3/t8-,9+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXRTBLFMFMZQS-SLHIUPAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CC3CCC(C2)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C2(C[C@H]3CC[C@@H](C2)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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